molecular formula C27H23N3O4S B11586733 (2E)-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile

(2E)-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile

Cat. No.: B11586733
M. Wt: 485.6 g/mol
InChI Key: XXSMFHPRPASHHH-XQNSMLJCSA-N
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Description

The compound (2E)-3-[2-(4-ETHYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-(4-METHYLBENZENESULFONYL)PROP-2-ENENITRILE is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrido[1,2-a]pyrimidine core, which is known for its biological activity and is often explored in medicinal chemistry for its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[2-(4-ETHYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-(4-METHYLBENZENESULFONYL)PROP-2-ENENITRILE typically involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidine core, followed by functionalization to introduce the ethylphenoxy and methylbenzenesulfonyl groups. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[2-(4-ETHYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-(4-METHYLBENZENESULFONYL)PROP-2-ENENITRILE: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2E)-3-[2-(4-ETHYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-(4-METHYLBENZENESULFONYL)PROP-2-ENENITRILE: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Explored for its potential as a bioactive compound in various biological assays.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of (2E)-3-[2-(4-ETHYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-(4-METHYLBENZENESULFONYL)PROP-2-ENENITRILE involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-[2-(4-ETHYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-(4-METHYLBENZENESULFONYL)PROP-2-ENENITRILE: is unique due to its specific combination of functional groups and its potential bioactivity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C27H23N3O4S

Molecular Weight

485.6 g/mol

IUPAC Name

(E)-3-[2-(4-ethylphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile

InChI

InChI=1S/C27H23N3O4S/c1-4-20-9-11-21(12-10-20)34-26-24(27(31)30-15-5-6-19(3)25(30)29-26)16-23(17-28)35(32,33)22-13-7-18(2)8-14-22/h5-16H,4H2,1-3H3/b23-16+

InChI Key

XXSMFHPRPASHHH-XQNSMLJCSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C(\C#N)/S(=O)(=O)C4=CC=C(C=C4)C

Canonical SMILES

CCC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)C=C(C#N)S(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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